

An In-depth Technical Guide to the Molecular Structure of N-Propionylethanolamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

Cat. No.: B095570

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionylethanolamine, systematically known as N-(2-hydroxyethyl)propanamide, is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules. While less studied than its longer-chain counterparts like anandamide and oleoylethanolamide, N-propionylethanolamine holds potential for unique biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure of N-propionylethanolamine, including its chemical identity, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the broader context of NAE biosynthesis and signaling, offering insights into the potential biological roles and experimental considerations for this specific short-chain NAE.

Molecular Identity and Structure

N-Propionylethanolamine is an amide formed from the condensation of propionic acid and ethanolamine. Its molecular structure is characterized by a short propionyl acyl chain attached to the nitrogen atom of an ethanolamine backbone.

Table 1: Chemical Identifiers for N-Propionylethanolamine

Identifier	Value
Systematic Name	N-(2-hydroxyethyl)propanamide
Common Name	N-Propionylethanolamine
CAS Number	18266-55-2[1]
Molecular Formula	C ₅ H ₁₁ NO ₂
Molecular Weight	117.15 g/mol
SMILES	CCC(=O)NCCO
InChI	InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)[2]
InChIKey	GQKLTNAIFDFUDN-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of N-propionylethanolamine are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Data for N-Propionylethanolamine

Property	Value	Source
Melting Point	46-48 °C	ChemicalBook[3]
Boiling Point	203 °C at 10 mmHg	ChemicalBook[3]
Water Solubility	Soluble	ChemicalBook[3]
logP (Predicted)	-0.852	SIELC Technologies[4]
pKa (Predicted)	14.49 ± 0.10	ChemicalBook[3]

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of N-propionylethanolamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-propionylethanolamine provides information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the ethyl group of the propionyl moiety and the two methylene groups of the ethanolamine backbone. A representative ¹H NMR spectrum is available from ChemicalBook. [2]

Table 3: Predicted ¹H NMR Chemical Shifts for N-Propionylethanolamine

Protons	Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (propionyl)	~1.1	Triplet	3H
CH ₂ (propionyl)	~2.2	Quartet	2H
N-CH ₂	~3.4	Triplet	2H
O-CH ₂	~3.7	Triplet	2H
OH	Variable	Singlet (broad)	1H
NH	Variable	Singlet (broad)	1H

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Propionylethanolamine

Carbon	Chemical Shift (ppm)
CH ₃ (propionyl)	~10
CH ₂ (propionyl)	~30
N-CH ₂	~42
O-CH ₂	~61
C=O (amide)	~175

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-propionylethanolamine displays characteristic absorption bands corresponding to its functional groups.

Table 5: Characteristic IR Absorption Bands for N-Propionylethanolamine

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3500-3200	Strong, Broad
N-H stretch (amide)	3400-3250	Medium
C-H stretch (alkane)	2950-2850	Medium to Strong
C=O stretch (amide I)	1690-1630	Strong
N-H bend (amide II)	1550-1510	Medium
C-N stretch	1400-1000	Medium
C-O stretch	1260-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of N-propionylethanolamine upon ionization is expected to

involve cleavage of the amide bond and the alkyl chain.

Table 6: Expected Key Fragments in the Mass Spectrum of N-Propionylethanolamine

m/z	Fragment Ion	Description
117	[C ₅ H ₁₁ NO ₂] ⁺	Molecular Ion (M ⁺)
100	[M - OH] ⁺	Loss of hydroxyl radical
88	[M - C ₂ H ₅] ⁺	Loss of ethyl radical
74	[CH ₂ =NH-CH ₂ CH ₂ OH] ⁺	McLafferty rearrangement product
57	[CH ₃ CH ₂ CO] ⁺	Propionyl cation
44	[HOCH ₂ CH ₂] ⁺	Hydroxyethyl cation

Synthesis and Experimental Protocols

N-propionylethanolamine can be synthesized through the acylation of ethanolamine with propionyl chloride or propionic anhydride. A general experimental protocol is provided below.

Synthesis of N-(2-hydroxyethyl)propanamide

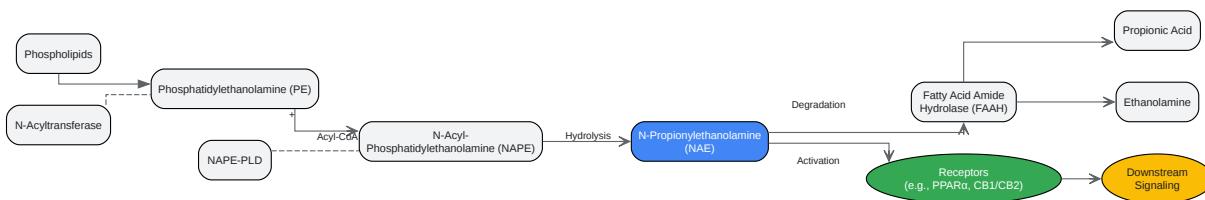
Materials:

- Ethanolamine
- Propionyl chloride
- Triethylamine or other suitable base
- Anhydrous diethyl ether or other suitable solvent
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Protocol:

- Dissolve ethanolamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.
- Add triethylamine to the solution.
- Slowly add a solution of propionyl chloride in anhydrous diethyl ether dropwise to the stirred mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with dilute sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or distillation to yield pure N-(2-hydroxyethyl)propanamide.

Biological Context and Signaling Pathways

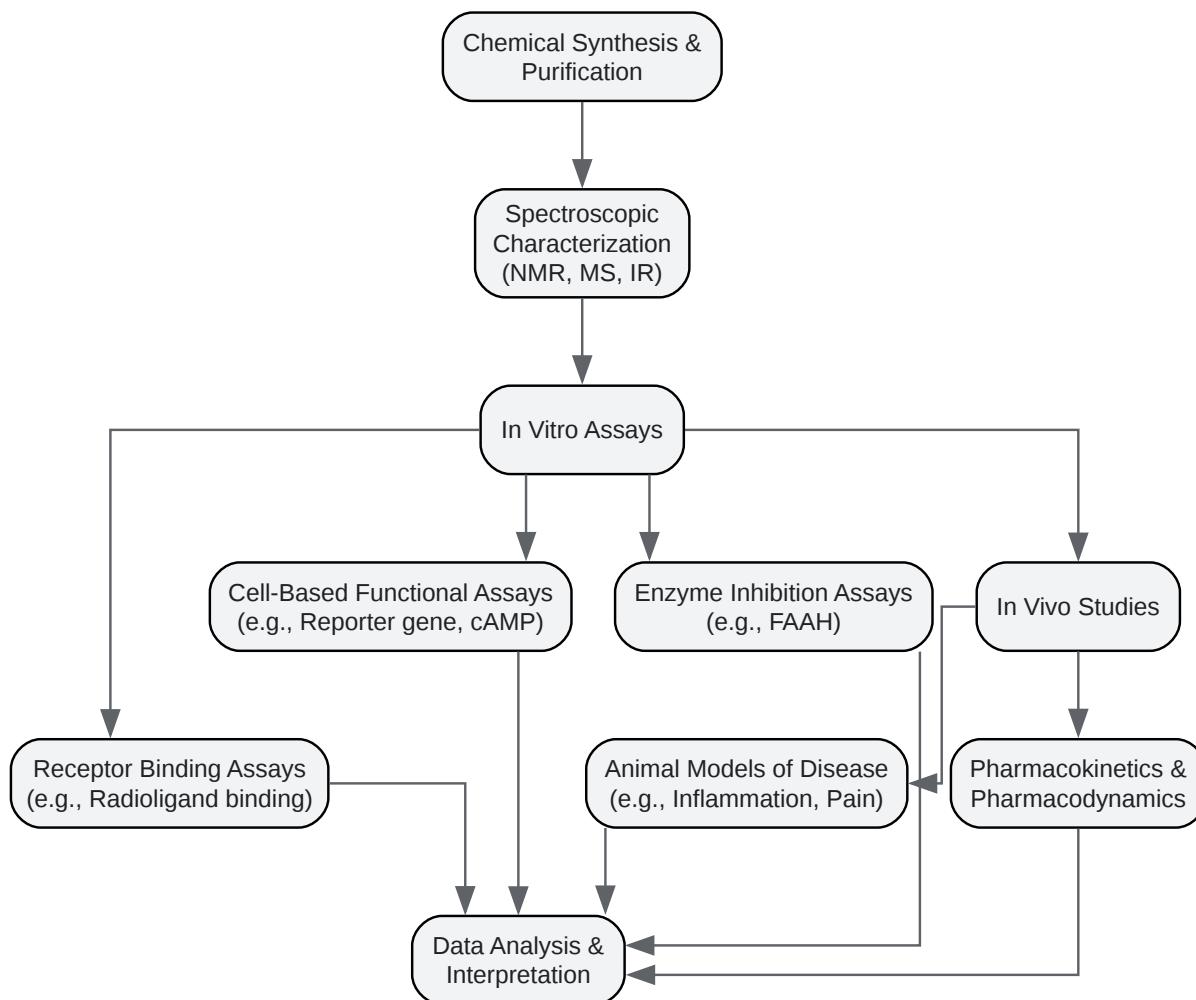

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain, and energy metabolism.^{[5][6][7]} They are biosynthesized from N-acyl-phosphatidylethanolamines (NAPEs) through the action of phospholipase D.^[7]

The biological effects of NAEs are often mediated by specific receptors, such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).^{[5][7]} While the specific biological activity and receptor targets of N-propionylethanolamine are not well-documented, its structural similarity to other bioactive NAEs suggests it may play a role in similar signaling pathways. The shorter acyl chain length compared to well-studied NAEs like

anandamide (C20:4) and oleoylethanolamide (C18:1) may confer distinct receptor affinities and metabolic stability.

Potential Signaling Pathways

The following diagram illustrates the general biosynthetic and signaling pathway for N-acylethanolamines, providing a framework for investigating the specific role of N-propionylethanolamine.



[Click to download full resolution via product page](#)

Caption: General Biosynthesis and Signaling Pathway of N-Acylethanolamines.

Experimental Workflow for Biological Investigation

To elucidate the biological function of N-propionylethanolamine, a systematic experimental approach is required. The following workflow outlines key experimental stages.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Investigating the Biological Activity of N-Propionylethanolamine.

Conclusion

N-Propionylethanolamine represents an under-explored member of the N-acylethanolamine family. This technical guide provides a foundational understanding of its molecular structure and properties, which is essential for its synthesis, identification, and further investigation. The provided frameworks for understanding its potential biological roles and for designing experimental workflows are intended to facilitate future research into the unique physiological functions and therapeutic potential of this short-chain lipid mediator. Further studies are

warranted to fully characterize its spectroscopic properties, delineate its specific biological targets and signaling pathways, and explore its efficacy in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Propanamide, N-(2-hydroxyethyl)- | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of N-Propionylethanolamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095570#n-propionylethanolamine-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com